Propargyl mesylate serves as a crucial building block for constructing complex organic molecules due to its reactivity and ability to undergo various transformations. Its alkyne moiety can participate in numerous reactions, including:
These reactions allow researchers to introduce the propargyl group into various target molecules, which can be further modified to create complex functional materials, pharmaceuticals, and other valuable compounds.
Propargyl mesylate finds applications in bioconjugation, a technique used to attach chemical probes or labels to biomolecules like proteins, nucleic acids, and carbohydrates. The alkyne group in propargyl mesylate can be readily coupled with azide-functionalized probes using click chemistry, enabling the selective and efficient labeling of biomolecules for various research purposes.
For example, propargyl mesylate can be used to:
By selectively modifying biomolecules with propargyl mesylate and subsequent click chemistry conjugation, researchers can gain valuable insights into their structure, function, and interactions within biological systems.
The unique properties of propargyl mesylate, including its reactivity and ability to form various stable functional groups, hold promise for the development of novel materials with specific functionalities. Researchers are exploring the use of propargyl mesylate in the synthesis of:
Propargyl Methanesulfonate Ester, with the chemical formula C₄H₆O₃S and a molecular weight of 134.15 g/mol, is an organic compound classified as a sulfonate ester. It is recognized for its role as a versatile reagent in organic synthesis, particularly in the formation of chiral mesylates and as a cross-coupling agent in various
Propargyl Methanesulfonate Ester exhibits notable biological activity, particularly concerning its toxicity profile. It is classified as toxic if swallowed and can cause severe skin burns and eye damage upon contact. These properties necessitate careful handling and appropriate safety measures when working with this compound . While specific therapeutic applications are not widely documented, its role as a reagent in drug synthesis may indirectly contribute to biological activity through the compounds it helps produce.
The synthesis of Propargyl Methanesulfonate Ester can be achieved through several methods:
Propargyl Methanesulfonate Ester finds applications in various fields:
Interaction studies involving Propargyl Methanesulfonate Ester focus on its reactivity with different nucleophiles and its behavior in various catalytic systems. Understanding these interactions is vital for optimizing its use in synthetic protocols and ensuring safety during handling. Research indicates that the compound's reactivity can be influenced by factors such as solvent choice, temperature, and the presence of catalysts .
Several compounds share structural or functional similarities with Propargyl Methanesulfonate Ester. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propargyl Acetate | C₄H₆O₂ | Used as an acylating agent; less toxic than methanesulfonate ester. |
Benzyl Methanesulfonate | C₉H₁₀O₃S | Commonly used in organic synthesis; has different reactivity patterns. |
Allyl Methanesulfonate | C₄H₈O₃S | Similar reactivity but involves allylic systems; often used in polymer chemistry. |
Uniqueness of Propargyl Methanesulfonate Ester: Unlike other similar compounds, Propargyl Methanesulfonate Ester's unique alkyne functionality allows it to participate in specialized reactions that are not possible with other sulfonate esters, particularly those involving triple bonds and specific coupling reactions .
This comprehensive overview highlights the significance of Propargyl Methanesulfonate Ester in organic chemistry, underscoring its utility as a reagent while also noting safety considerations associated with its biological activity.
Copper-mediated trifluoromethylation has emerged as a powerful method for introducing CF₃ groups into propargylic systems. Propargyl methanesulfonate esters serve as ideal substrates due to the mesylate group’s superior leaving ability, which facilitates the formation of propargylic carbocations. A study by Zhang et al. demonstrated that Cu(I) complexes, such as [Cu(CF₃)(PPh₃)₃], enable nucleophilic trifluoromethylation at the propargylic position with high allenyl or propargyl selectivity [4]. The reaction proceeds via an ionic mechanism, where the Cu–CF₃ species transfers the trifluoromethyl group to the propargylic carbocation intermediate (Figure 1).
Table 1: Substrate Scope in Copper-Mediated Trifluoromethylation
Substrate Type | Selectivity (Allenyl:Propargyl) | Yield (%) |
---|---|---|
Aliphatic Mesylates | 85:15 | 78–92 |
Aromatic Mesylates | 95:5 | 65–88 |
Branched Trifluoroacetates | 98:2 | 82–94 |
Notably, elevated temperatures (60–80°C) promote isomerization from allenyl to propargylic products, enabling tunable selectivity [4]. This method avoids stoichiometric organometallic reagents, making it scalable for pharmaceutical applications.
Palladium-copper bimetallic systems excel in Sonogashira-type cross-coupling reactions, where propargyl methanesulfonate esters act as electrophilic partners. A 2020 review highlighted that Pd(PPh₃)₄/CuI catalysts facilitate coupling with terminal alkynes under mild conditions (60°C, DMF), yielding conjugated enynes with retention of configuration [5]. The mesylate group’s stability under basic conditions prevents undesired hydrolysis, a common issue with propargyl halides.
Key advancements include:
Enantioselective synthesis of propargyl methanesulfonate derivatives has been achieved using dual enzymatic systems. For instance, a 2022 study employed a cascade combining AaeUPO peroxygenase and alcohol dehydrogenases (ADHs) to resolve racemic propargylic alcohols, which were subsequently mesylated to yield enantioenriched esters [3]. The peroxygenase oxidizes the alcohol to a ketone, while ADHs reduce it back with dynamic kinetic resolution (Figure 2).
Key Parameters:
This biocatalytic approach eliminates the need for chiral auxiliaries, aligning with green chemistry principles.
Solvent-free methodologies reduce waste and improve atom economy in propargyl mesylate synthesis. A 2021 review detailed microwave-assisted mesylation of propargylic alcohols using methanesulfonyl chloride and triethylamine under neat conditions [7]. Reaction times decreased from 12 h (conventional) to 20 min, with yields exceeding 90%.
Advantages of Solvent-Free Systems:
Propargyl methanesulfonate ester exhibits distinctive reactivity patterns in nucleophilic substitution reactions, primarily following two mechanistic pathways: direct nucleophilic substitution (SN2) and allylic rearrangement substitution (SN2'). The choice between these pathways depends on several critical factors including nucleophile strength, reaction conditions, and the presence of coordinating counterions [1] [2].
The SN2 pathway involves direct attack of the nucleophile at the propargyl carbon bearing the methanesulfonate leaving group, resulting in inversion of configuration at the reaction center. This mechanism is characterized by a linear transition state geometry with simultaneous bond formation and bond breaking [3]. Kinetic studies reveal that SN2 displacement of propargyl methanesulfonate exhibits activation energies typically ranging from 65-85 kilojoules per mole, with the lower values observed in the presence of copper catalysts [1] [2].
The SN2' pathway represents a more complex mechanism involving nucleophilic attack at the terminal carbon of the propargyl system, accompanied by simultaneous rearrangement to form allenic products. This pathway is characterized by a bent or cyclic transition state geometry and typically requires higher activation energies (90-95 kilojoules per mole) [3]. The SN2' mechanism is particularly favored when employing organocuprate nucleophiles, which can effectively coordinate with the alkyne system to facilitate the rearrangement process [1] [2].
Experimental investigations utilizing copper enolates derived from lithium enolates and cuprous iodide demonstrate remarkable selectivity for the SN2' pathway. Treatment of propargyl methanesulfonate with copper enolates yields β-allenic esters in 89% yield with selectivity ratios of 95:5 favoring the SN2' product over the direct SN2 substitution product [1]. This selectivity contrasts sharply with reactions employing lithium enolates directly, which preferentially undergo SN2 displacement to yield β-acetylenic esters.
The regioselectivity between SN2 and SN2' pathways is governed by the characteristic distortivity of the substrate during the reaction course. The SN2' pathway inherently requires greater structural deformation of the propargyl system compared to the SN2 pathway, resulting in higher activation strain [3]. However, strong Lewis-basic nucleophiles can overcome this energetic penalty through enhanced stabilizing interactions with the substrate, leading to preferential SN2' reactivity.
Temperature effects play a crucial role in determining pathway selectivity. Lower temperatures typically favor the SN2 pathway due to reduced thermal activation of the more demanding SN2' rearrangement. Conversely, elevated temperatures can promote SN2' reactivity, particularly in the presence of coordinating metal centers that can stabilize the transition state geometry [1] [2].
The elimination of methanesulfonate from propargyl systems proceeds through well-defined transition states that can be characterized by their geometric and electronic properties. Computational studies employing density functional theory methods reveal distinct transition state structures for different elimination pathways [4] [5].
The primary elimination mechanism involves a concerted process where the methanesulfonate leaving group departs simultaneously with nucleophilic attack. The transition state geometry is characterized by partial bond formation between the nucleophile and the propargyl carbon, concurrent with elongation of the carbon-oxygen bond to the methanesulfonate group [4]. Bond length analysis indicates that the carbon-oxygen bond extends from approximately 1.43 angstroms in the ground state to 1.89 angstroms in the transition state, while the forming carbon-nucleophile bond contracts to approximately 2.15 angstroms [4].
Electronic structure calculations reveal significant charge redistribution during the transition state formation. The propargyl carbon develops partial positive character (+0.35 elementary charges) while the departing methanesulfonate group accumulates negative charge (-0.67 elementary charges) [4]. This charge separation is stabilized by the resonance delocalization available in the propargyl system, which distributes the positive charge across the alkyne π-system.
The activation energy for methanesulfonate elimination shows strong dependence on the nucleophile employed. Strong nucleophiles such as alkoxides exhibit activation energies of 65-75 kilojoules per mole, while weaker nucleophiles like halides require 85-95 kilojoules per mole [3]. The presence of coordinating counterions can significantly lower these activation barriers through stabilization of the transition state structure.
Kinetic isotope effects provide valuable insight into the transition state structure and timing of bond-breaking events. Primary kinetic isotope effects (kH/kD) of 1.16 observed for propargyl methanesulfonate displacement reactions indicate substantial carbon-hydrogen bond weakening in the transition state [4]. This effect is consistent with a concerted mechanism where proton transfer occurs simultaneously with methanesulfonate departure.
Stereochemical analysis of the transition state reveals that the elimination process preserves the geometric integrity of the propargyl system. The linear arrangement of the alkyne substituent is maintained throughout the reaction coordinate, resulting in clean inversion of configuration at the reaction center for SN2 processes [2]. This stereochemical outcome contrasts with SN2' pathways, where the transition state geometry accommodates the formation of allenic products with defined stereochemistry.
Counterions exert profound influence on the regioselectivity of propargyl methanesulfonate reactions through both electronic and coordinative effects. The nature of the counterion determines the preferred reaction pathway and ultimately controls the product distribution between SN2 and SN2' mechanisms [6] [7].
Alkali metal counterions (Li+, Na+, K+) typically promote SN2 reactivity through their ability to coordinate with the methanesulfonate leaving group, thereby activating it for departure. Lithium cations, with their high charge density and small ionic radius (76 picometers), provide the strongest coordinative activation, resulting in preferential SN2 displacement [6]. The binding energy between lithium cations and the methanesulfonate group is calculated to be approximately 25 kilojoules per mole, sufficient to significantly lower the activation barrier for leaving group departure.
The ionic radius of alkali metal counterions directly correlates with their ability to influence regioselectivity. Smaller cations (Li+ < Na+ < K+) exhibit stronger electrostatic interactions with the negatively charged methanesulfonate group, leading to enhanced SN2 selectivity [6]. This trend is quantitatively reflected in the stabilization energies: Li+ (25 kilojoules per mole) > Na+ (20 kilojoules per mole) > K+ (15 kilojoules per mole).
Transition metal counterions, particularly copper(I), demonstrate unique ability to promote SN2' reactivity through coordination with the alkyne system. Copper cations can form η²-coordination complexes with the propargyl alkyne, effectively lowering the activation energy for SN2' rearrangement from 95 to 65 kilojoules per mole [1] [2]. This coordinative effect is attributed to the filled d-orbitals of copper(I) interacting with the π*-antibonding orbitals of the alkyne, thereby stabilizing the transition state for allenic product formation.
The Lewis acidity of counterions plays a crucial role in determining reaction outcomes. Strongly Lewis acidic counterions such as Mg²⁺ and Zn²⁺ can coordinate with nucleophiles, reducing their reactivity and favoring SN2 pathways over the more demanding SN2' mechanism [6]. Conversely, weakly Lewis acidic counterions like K⁺ provide minimal nucleophile coordination, allowing for competitive SN2' reactivity when other factors are favorable.
Counterion effects extend beyond simple coordination to include influence on the organization of the transition state. Bridging counterions that can simultaneously coordinate with both the nucleophile and the leaving group create organized transition states that can dramatically alter regioselectivity [6]. For example, sodium cations can bridge between alkoxide nucleophiles and methanesulfonate leaving groups, creating a favorable geometry for SN2 displacement while disfavoring SN2' rearrangement.
The coordination number and geometry preferences of counterions also influence reaction outcomes. Copper(I) with its preference for tetrahedral coordination can accommodate the geometric requirements of SN2' transition states, while maintaining coordination with both the nucleophile and the propargyl system [2]. This coordination flexibility is essential for achieving high SN2' selectivity in copper-catalyzed reactions.
Quantitative analysis of counterion effects reveals that the regioselectivity can be predicted based on the counterion's ionic radius, Lewis acidity, and coordination preferences. A comprehensive study of ten different counterions demonstrates that the SN2:SN2' selectivity ratio correlates with the counterion's ability to stabilize the respective transition states, with correlation coefficients exceeding 0.85 for properly parameterized models [6].
The practical implications of counterion control extend to synthetic applications where precise regioselectivity is required. By judicious selection of counterions, synthetic chemists can achieve selectivity ratios exceeding 95:5 for either SN2 or SN2' products, providing powerful tools for the construction of complex molecular architectures [1] [2] [6].
The comprehensive analysis of propargyl methanesulfonate ester reactivity reveals a complex interplay of mechanistic pathways governed by nucleophile strength, transition state geometry, and counterion effects. The compound exhibits remarkable versatility in nucleophilic substitution reactions, with the ability to undergo both direct SN2 displacement and allylic SN2' rearrangement depending on reaction conditions.
Key findings include the identification of characteristic activation energies for different pathways: SN2 (65-85 kJ/mol) and SN2' (90-95 kJ/mol), with copper catalysis providing significant activation energy reduction. Transition state analysis reveals distinct geometric requirements for each pathway, with SN2 processes favoring linear arrangements and SN2' mechanisms requiring bent or cyclic transition states.
Counterion effects emerge as the dominant factor in regioselectivity control, with alkali metals promoting SN2 reactivity and transition metals, particularly copper(I), favoring SN2' rearrangement. The quantitative relationship between counterion properties and selectivity provides a predictive framework for synthetic applications.
Corrosive;Acute Toxic;Irritant